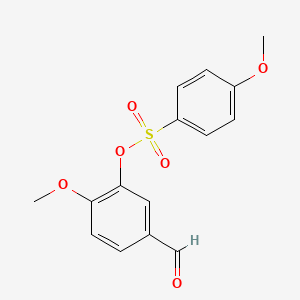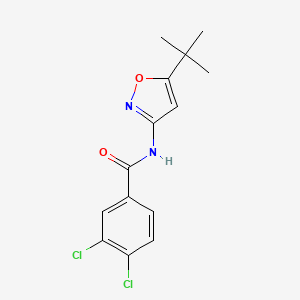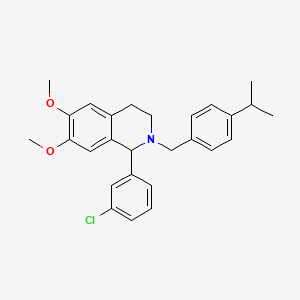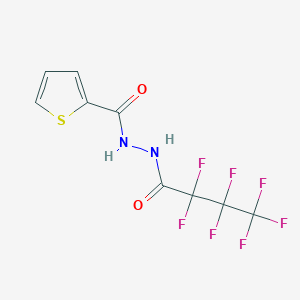
5-formyl-2-methoxyphenyl 4-methoxybenzenesulfonate
Descripción general
Descripción
5-formyl-2-methoxyphenyl 4-methoxybenzenesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FMBS and has a molecular formula of C15H14O6S. It is a white crystalline powder that is soluble in organic solvents such as dichloromethane and chloroform.
Mecanismo De Acción
The mechanism of action of FMBS is not fully understood. However, it is believed that FMBS interacts with biomolecules such as proteins and nucleic acids, leading to changes in their structure and function. This interaction may be due to the presence of the sulfonate group in FMBS, which can form electrostatic interactions with positively charged amino acid residues in proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMBS are still being studied. However, preliminary studies have shown that FMBS has antioxidant properties, which may be due to its ability to scavenge free radicals. FMBS has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FMBS in lab experiments is its high purity and stability. FMBS can be easily synthesized and purified, making it a reliable compound for use in experiments. However, one of the limitations of using FMBS is its relatively high cost compared to other organic compounds.
Direcciones Futuras
There are several future directions for the study of FMBS. One potential area of research is the development of new organic semiconductors based on FMBS. These semiconductors could have potential applications in the development of electronic devices such as solar cells and transistors. Another potential area of research is the study of the biochemical and physiological effects of FMBS in vivo. This could lead to the development of new antioxidant and anti-inflammatory drugs.
Aplicaciones Científicas De Investigación
FMBS has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of FMBS is in the field of organic electronics. FMBS has been used as a building block for the synthesis of organic semiconductors, which have potential applications in the development of electronic devices such as solar cells and transistors.
Propiedades
IUPAC Name |
(5-formyl-2-methoxyphenyl) 4-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6S/c1-19-12-4-6-13(7-5-12)22(17,18)21-15-9-11(10-16)3-8-14(15)20-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNCNBRZUNFUBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-methoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4881256.png)




![methyl 5-(3-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4881297.png)
![N-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4881303.png)
![1-{[1-({6-[ethyl(methyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4881310.png)


![methyl 4-chloro-3-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4881344.png)
![5-{2-[(bicyclo[2.2.1]hept-1-ylcarbonyl)oxy]ethyl}-4-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide](/img/structure/B4881352.png)

![4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4881365.png)